Anemarsaponin BIII

Übersicht

Beschreibung

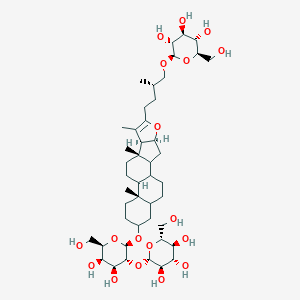

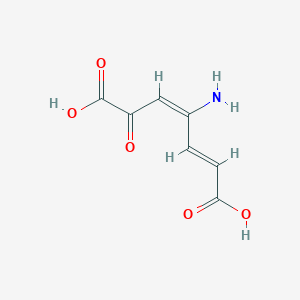

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, also known as (2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, is a useful research compound. Its molecular formula is C45H74O18 and its molecular weight is 903.1 g/mol. The purity is usually 95%.

The exact mass of the compound (2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Anemarsaponin BIII wurde auf seine potenziellen Antitumoreigenschaften untersucht. Forschungen zeigen, dass bestimmte steroidale Saponine, darunter this compound, zytotoxische Wirkungen auf menschliche Krebszelllinien aufweisen . Diese Verbindungen können wirken, indem sie die Apoptose induzieren oder die Zellproliferation hemmen, was sie zu vielversprechenden Kandidaten für die Krebstherapieforschung macht.

Entzündungshemmende Wirkungen

Steroidale Saponine wie this compound sind für ihre entzündungshemmenden Aktivitäten bekannt. Sie können entzündliche Signalwege modulieren, was sie möglicherweise bei der Behandlung chronisch-entzündlicher Erkrankungen nützlich macht .

Antidiabetisches Potenzial

Pseudoprototimosaponin AIII hat in Tiermodellen für Diabetes hypoglykämische Wirkungen gezeigt. Es kann wirken, indem es die hepatische Glukoneogenese und Glykogenolyse hemmt, was zur Senkung des Blutzuckerspiegels beitragen könnte .

Pharmakokinetik

Das pharmakokinetische Profil von this compound wurde untersucht, um seine Eigenschaften in Bezug auf Absorption, Verteilung, Metabolismus und Ausscheidung (ADME) zu verstehen. Diese Informationen sind entscheidend für die Entwicklung von Saponin-basierten Therapeutika .

Neuroprotektive Wirkungen

Forschungen legen nahe, dass Saponine, einschließlich this compound, neuroprotektive Wirkungen haben können. Sie könnten eine Rolle beim Schutz von Neuronen vor Schäden spielen, was für Krankheiten wie Alzheimer und Parkinson von Bedeutung ist .

Antimikrobielle Eigenschaften

This compound kann antimikrobielle Eigenschaften gegen eine Vielzahl von Krankheitserregern besitzen. Sein Potenzial als antimikrobielles Mittel könnte genutzt werden, um neue Behandlungen für Infektionen zu entwickeln .

Herz-Kreislauf-Gesundheit

Steroidale Saponine können die Herz-Kreislauf-Gesundheit beeinflussen, indem sie den Cholesterinspiegel beeinflussen und kardioprotektive Wirkungen entfalten. Die Auswirkungen von this compound auf die Herzgesundheit sind ein Bereich laufender Forschung .

Kosmetische Anwendungen

Aufgrund ihrer Tensid-Eigenschaften werden Saponine wie this compound in kosmetischen Formulierungen verwendet. Sie können die Penetration anderer Wirkstoffe verbessern und die Hautfeuchtigkeit erhöhen .

Wirkmechanismus

Anemarsaponin BIII, also known as D85003, Pseudoprototimosaponin aiii, or (2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, is a bioactive steroidal saponin isolated from Anemarrhena asphodeloides .

Target of Action

This compound has been found to interact with several key targets, including CYP3A4, CYP2D6, and CYP2E1 . These are major enzymes involved in drug metabolism and are part of the cytochrome P450 family. The compound’s interaction with these targets can influence the metabolism of other drugs, indicating potential drug-drug interactions .

Mode of Action

This compound exhibits significant inhibitory effects on the activity of CYP3A4, CYP2D6, and CYP2E1 . It acts as a non-competitive inhibitor for CYP3A4 and a competitive inhibitor for CYP2D6 and CYP2E1 . This means that it binds to these enzymes and reduces their activity, which can affect the metabolism of other substances that are substrates for these enzymes.

Biochemical Pathways

This compound is involved in the modulation of several signaling pathways. It plays a vital role in the inhibition of many signaling pathways such as the PI3K/AKT pathway, AKT/MAPK pathway, EGFR/PI3K/AKT pathway, PI3K/AKT/mTOR pathway, and RNF6/AKT/mTOR pathway . These pathways are crucial for cell proliferation, survival, and metabolism. By inhibiting these pathways, this compound can exert anti-inflammatory and anti-cancer effects .

Pharmacokinetics

It has been suggested that the compound can be quickly absorbed into the blood circulation and shows double plasma concentration peaks . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

This compound has been reported to exhibit anti-inflammatory, anti-platelet aggregative, and anti-depressive effects . It has also been shown to have cytotoxic activities on various cancer cell lines . In addition, it has been found to reduce immune inflammation, making it a promising candidate for the treatment of conditions like acute pancreatitis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found that small molecule fractions in Anemarrhena asphodeloides extracts could increase the absorption and improve the bioavailability of the steroidal saponins, including this compound . This suggests that the presence of other compounds can influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Anemarsaponin BIII plays a vital role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit significant inhibitory effects on the activities of CYP3A4, 2D6, and 2E1 enzymes . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to exhibit cytotoxic activities on HepG2 and SGC7901 human cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to and inhibits the activities of CYP3A4, 2D6, and 2E1 enzymes . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to exhibit time-dependent inhibition of CYP3A4, with a KI value of 4.88 μM and a Kinact value of 0.053/min

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes of the cytochrome P450 family, indicating its involvement in the metabolism of xenobiotics and endogenous compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are yet to be fully understood. It has been suggested that small fractions in A. asphodeloides extracts could increase the absorption and improve the bioavailability of the steroidal saponins .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19-,21?,22?,23?,24?,25?,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHLIYKWVMBBFX-GFMVILKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(O[C@@H]2[C@H]1[C@]3(CCC4C(C3C2)CCC5[C@@]4(CCC(C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

903.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142759-74-8 | |

| Record name | Pseudoprototimosaponin AIII | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142759748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)

![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)

![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)